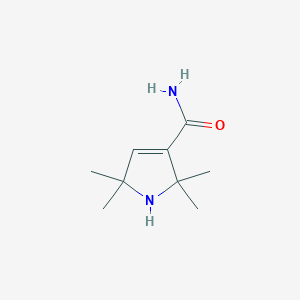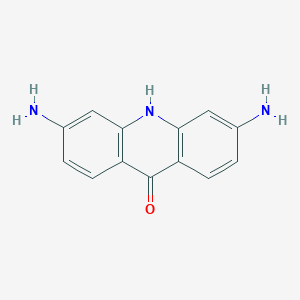![molecular formula C24H40BrN2O7P B015995 Fosfato de hidrógeno de 2-bromoetíl [2-(hexadecanoilamino)-4-nitrofenil] CAS No. 60301-90-8](/img/structure/B15995.png)
Fosfato de hidrógeno de 2-bromoetíl [2-(hexadecanoilamino)-4-nitrofenil]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate is a chemical compound with the molecular formula C24H40BrN2O7P and a molecular weight of 579.5 g/mol. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of cellular processes and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate typically involves the reaction of 2-(hexadecanoylamino)-4-nitrophenol with 2-bromoethanol in the presence of a suitable base, followed by phosphorylation using a phosphorylating agent such as phosphorus oxychloride or phosphorus trichloride. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide or phosphate groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products include azidoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate or thiocyanatoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate.
Reduction: The major product is 2-aminoethyl [2-(hexadecanoylamino)-4-aminophenyl] hydrogen phosphate.
Oxidation: Products may include oxidized derivatives of the amide or phosphate groups.
Mecanismo De Acción
The mechanism of action of 2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The bromine atom can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromoethyl [2-(octadecanoylamino)-4-nitrophenyl] hydrogen phosphate
- 2-Bromoethyl [2-(dodecanoylamino)-4-nitrophenyl] hydrogen phosphate
- 2-Chloroethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate
Uniqueness
2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hexadecanoylamino group enhances its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic biomolecules.
Propiedades
IUPAC Name |
2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40BrN2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-22-20-21(27(29)30)16-17-23(22)34-35(31,32)33-19-18-25/h16-17,20H,2-15,18-19H2,1H3,(H,26,28)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFCHRQPORIQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40BrN2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401304 |
Source


|
| Record name | 2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60301-90-8 |
Source


|
| Record name | 2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














